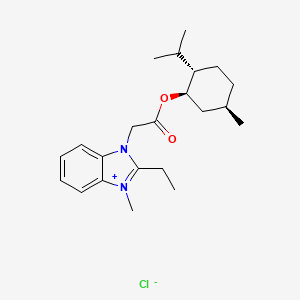

GN44028

Descripción general

Descripción

Este compuesto tiene una concentración inhibitoria (IC50) de 14 nanomolares y se usa principalmente en la investigación del cáncer debido a su capacidad para inhibir la actividad transcripcional inducida por hipoxia de HIF-1α sin afectar la expresión del ARN mensajero de HIF-1α, la acumulación de proteínas o la heterodimerización con HIF-1β .

Aplicaciones Científicas De Investigación

GN 44028 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Investigación del cáncer: Se utiliza para estudiar la inhibición de HIF-1α y sus efectos sobre el crecimiento tumoral y la metástasis.

Biología celular: Los investigadores utilizan GN 44028 para investigar el papel de HIF-1α en las respuestas celulares a la hipoxia y su impacto en la expresión genética.

Desarrollo de fármacos: Sirve como un compuesto líder para desarrollar nuevos fármacos anticancerígenos dirigidos a HIF-1α.

Análisis Bioquímico

Biochemical Properties

GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .

Temporal Effects in Laboratory Settings

It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .

Metabolic Pathways

Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .

Subcellular Localization

Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de GN 44028 implica la formación de la estructura central indenopirazol. Los pasos clave incluyen:

Reacción de ciclación: La formación del anillo de pirazol a través de reacciones de ciclación que involucran derivados de hidrazina y dicetonas.

Sustitución aromática: Introducción del grupo benzodioxina a través de reacciones de sustitución aromática.

Purificación: El compuesto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 98%

Métodos de producción industrial: La producción industrial de GN 44028 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reacciones por lotes: Realizar las reacciones en grandes reactores por lotes con control preciso de la temperatura y el tiempo de reacción.

Extracción con disolventes: Uso de disolventes como el dimetilsulfóxido (DMSO) para la extracción y purificación.

Control de calidad: Asegurar que el producto final cumpla con los estándares de pureza requeridos mediante rigurosas medidas de control de calidad.

Tipos de reacciones:

Inhibición de la actividad transcripcional: GN 44028 inhibe la actividad transcripcional de HIF-1α en condiciones hipóxicas.

Actividad antiproliferativa: Exhibe actividades antiproliferativas contra varias líneas celulares de cáncer, incluidas las células HCT116, HepG2 y HeLa

Reactivos y condiciones comunes:

Reactivos: Derivados de hidrazina, dicetonas, derivados de benzodioxina.

Productos principales:

Inhibición del factor de crecimiento endotelial vascular (VEGF): GN 44028 reduce los niveles de VEGF en las células cancerosas, contribuyendo a sus propiedades anticancerígenas.

Mecanismo De Acción

GN 44028 ejerce sus efectos inhibiendo la actividad transcripcional de HIF-1α. El compuesto se une a HIF-1α y evita su interacción con los elementos de respuesta a la hipoxia (HRE) en el ADN, bloqueando así la transcripción de genes inducibles por hipoxia. Esta inhibición conduce a niveles reducidos de VEGF y otras proteínas involucradas en la angiogénesis y el crecimiento tumoral .

Compuestos similares:

GN 44029: Otro inhibidor de HIF-1α con una estructura similar pero diferentes sustituyentes en el anillo de pirazol.

Singularidad de GN 44028:

Comparación Con Compuestos Similares

GN 44029: Another HIF-1α inhibitor with a similar structure but different substituents on the pyrazole ring.

GN 44030: A compound with a similar mechanism of action but higher IC50 value, indicating lower potency.

Uniqueness of GN 44028:

Propiedades

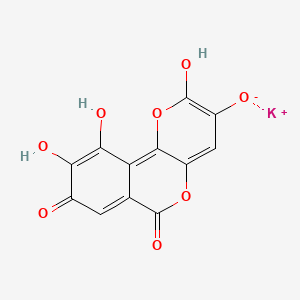

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSZVSWAAUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?

A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

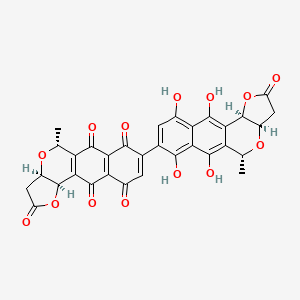

![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

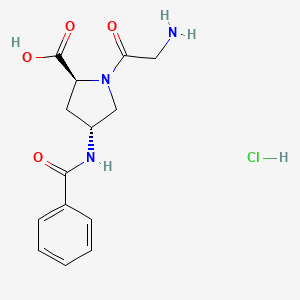

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

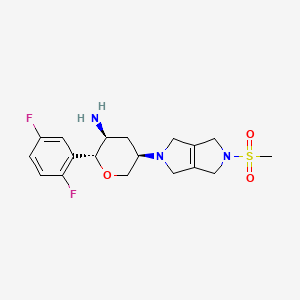

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)